molecular formula C17H18N4O3S2 B2750299 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105216-53-2

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2750299
CAS No.: 1105216-53-2
M. Wt: 390.48
InChI Key: TWPDBWQDAGVZDP-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a furan ring and at the 2-position with a piperazine sulfonyl group. This structure combines pharmacophoric elements—thiazole (a nitrogen-sulfur heterocycle), furan (an oxygen-containing ring), and a sulfonylated piperazine moiety—which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

4-(furan-2-yl)-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDBWQDAGVZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazole core.

    Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or electrophilic substitution on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Quinoline-Piperazine Derivatives (C1–C7)

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted variants (C2–C7) share a piperazine backbone linked to aromatic systems. Key differences include:

  • Substituent Effects: Halogenation (Br, Cl, F) or electron-donating groups (methoxy, methylthio) on the quinoline-phenyl ring modulate molecular polarity and steric bulk. For instance, C2 (4-bromophenyl) and C3 (4-chlorophenyl) exhibit higher molecular weights (e.g., C2: ~584 g/mol) compared to C6 (4-methoxyphenyl, ~550 g/mol) due to halogen atomic mass .
  • Synthesis : These compounds are synthesized via nucleophilic acyl substitution, crystallized from ethyl acetate, and characterized by ¹H NMR and HRMS .

Thiazole-Triazole-Pyrazole Hybrids (Compounds 4 and 5)

The thiazole derivatives 4 and 5 () feature fluorophenyl and triazolyl-pyrazolyl substituents. Structural analysis reveals:

  • Planarity : Both compounds are nearly planar except for one fluorophenyl group, which is perpendicular to the molecular plane. This conformational flexibility may influence binding to target proteins .
  • Crystallography : Crystallized from dimethylformamide (DMF), they adopt triclinic symmetry (space group P̄1), with two independent molecules per asymmetric unit .

Triazole-Piperazinium Derivatives

The piperazinium compound 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate () highlights:

  • Toxicity : Predicted low toxicity due to the furan-triazole-thioacetate framework, suggesting safer pharmacological profiles compared to halogenated analogs .
  • Physicochemical Properties: Enhanced solubility from the acetate group, contrasting with the lipophilic quinoline derivatives in .

Functional Group Analysis

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole + piperazine Furan, pyridin-3-ylsulfonyl ~430 (estimated) High polarity (sulfonyl group)
Quinoline-Piperazine (C1–C7) Quinoline + piperazine Halogens, methoxy, methylthio 520–590 Tunable lipophilicity
Thiazole-Triazole (4–5) Thiazole + triazole-pyrazole Fluorophenyl ~560–580 Planar conformation
Triazole-Piperazinium Triazole + piperazinium Furan, thioacetate ~400–420 Low toxicity, high solubility

Pharmacological and Toxicological Insights

  • Halogenated Derivatives : Compounds like C2 (4-bromophenyl) and C3 (4-chlorophenyl) may exhibit increased metabolic stability but higher toxicity risks due to halogen presence .
  • Sulfonyl vs. Carbonyl Linkers : The target compound’s pyridin-3-ylsulfonyl group offers stronger electron-withdrawing effects compared to the carbonyl linkers in C1–C7, possibly influencing receptor interactions .

Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., piperazine alkylation), but its sulfonyl group may require specialized sulfonation steps.
  • Data Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound is absent in the provided evidence. Analogues like C1–C7 and 4–5 prioritize structural over activity data .
  • Toxicity Predictions: ’s triazole-furan derivative suggests non-toxic profiles, but halogenated analogs () necessitate further safety studies .

Biological Activity

The compound 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives often involves multi-step processes, including the condensation of various amines and carbonyl compounds. The specific compound can be synthesized through the reaction of furan and thiazole moieties with piperazine derivatives bearing a pyridinyl sulfonamide group. The structural formula can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a furan ring , a thiazole ring , and a piperazine moiety with a pyridine sulfonamide substituent, which is crucial for its biological activity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In studies evaluating various thiazole compounds, those containing piperazine and pyridine groups have shown significant antibacterial and antifungal activities. For instance, compounds similar to the one demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. Compounds with similar structures have been identified as having cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. For example, one study reported IC50 values less than that of doxorubicin for certain thiazole derivatives, indicating strong antiproliferative activity . The presence of electron-withdrawing groups on the phenyl ring was noted to enhance this activity.

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Certain derivatives exhibited significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications affect biological activity:

  • Substituents on the Thiazole Ring : The introduction of various substituents on the thiazole ring can modulate antibacterial and anticancer activities.
  • Piperazine Modifications : Variations in the piperazine moiety, particularly with sulfonamide groups, have been shown to enhance bioactivity.
  • Furan Integration : The presence of furan enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial efficacy against bacterial strains. The results indicated that compounds featuring both furan and piperazine groups exhibited superior activity compared to their counterparts lacking these moieties .
  • Cytotoxicity Testing : In vitro studies on Jurkat cells revealed that specific analogues of the target compound displayed potent cytotoxic effects, with IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Q & A

Q. Advanced Research Focus

  • Antimicrobial testing :
    • MIC assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Anticancer screening :
    • Cell viability assays : MTT or resazurin-based methods on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to cisplatin .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

What strategies mitigate conflicting data between computational predictions and experimental results?

Q. Advanced Research Focus

  • Re-evaluate force fields : Adjust solvation parameters (e.g., TIP3P water model) in MD simulations to better mimic physiological conditions .
  • Experimental replication : Conduct dose-response curves in triplicate, controlling for batch-to-batch compound variability .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., pyridinylsulfonyl derivatives) to identify trends .

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